N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967371
InChI: InChI=1S/C17H19N3O6S/c1-25-12-4-3-10(5-13(12)26-2)17-20-11(9-27-17)6-14(21)18-7-15(22)19-8-16(23)24/h3-5,9H,6-8H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)
SMILES:
Molecular Formula: C17H19N3O6S
Molecular Weight: 393.4 g/mol

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine

CAS No.:

Cat. No.: VC14967371

Molecular Formula: C17H19N3O6S

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine -

Specification

Molecular Formula C17H19N3O6S
Molecular Weight 393.4 g/mol
IUPAC Name 2-[[2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C17H19N3O6S/c1-25-12-4-3-10(5-13(12)26-2)17-20-11(9-27-17)6-14(21)18-7-15(22)19-8-16(23)24/h3-5,9H,6-8H2,1-2H3,(H,18,21)(H,19,22)(H,23,24)
Standard InChI Key IGLBMWSYVOOXMA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O)OC

Introduction

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a complex organic compound that incorporates a thiazole ring, a dimethoxyphenyl group, and a glycylglycine moiety. This compound is of interest due to its potential biological activities, which are often associated with thiazole derivatives. Thiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them significant in medicinal chemistry research.

Synthesis and Characterization

The synthesis of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves multi-step reactions starting from readily available precursors such as 3,4-dimethoxyphenyl derivatives and thiazole intermediates. The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.

Biological Activities

Thiazole derivatives, including N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine, are often studied for their antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activity data for this compound is limited, its structural components suggest potential for such activities. Further research is needed to fully explore its pharmacological significance.

Potential Applications

Given the biological activities associated with thiazole derivatives, N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine may have applications in the development of new therapeutic agents. Its potential as an antimicrobial or anticancer agent could be explored through in vitro and in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator